Cas no 887344-39-0 (2-(4-Fluorophenoxy)PhenylSulfonyl Chloride)

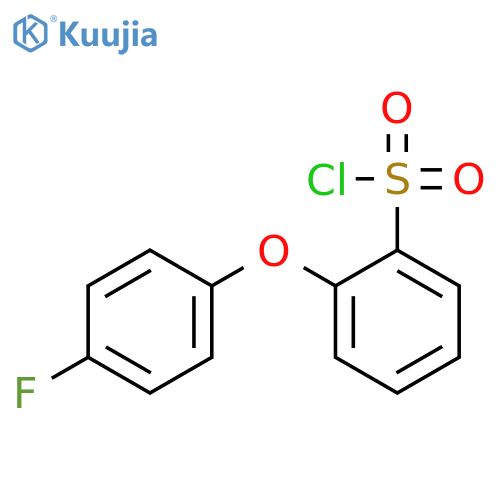

887344-39-0 structure

商品名:2-(4-Fluorophenoxy)PhenylSulfonyl Chloride

CAS番号:887344-39-0

MF:C12H8ClFO3S

メガワット:286.706524848938

MDL:MFCD03840030

CID:3061256

PubChem ID:5187142

2-(4-Fluorophenoxy)PhenylSulfonyl Chloride 化学的及び物理的性質

名前と識別子

-

- 2-(4-Fluorophenoxy)benzene-1-sulfonyl chloride

- AKOS026671266

- 2-(4-fluorophenoxy)benzenesulfonyl Chloride

- CS-0171235

- MFCD03840030

- [2-(4-Fluorophenoxy)phenyl]sulfonylchloride

- 2-(4-Fluorophenoxy)benzenesulfonylchloride

- 887344-39-0

- 2-(4-Fluorophenoxy)benzene-1-sulfonylchloride

- [2-(4-FLUOROPHENOXY)PHENYL]SULFONYL CHLORIDE

- SCHEMBL926865

- AR1205

- AS-45056

- FLGVKOCPVIQILN-UHFFFAOYSA-N

- 4-Fluorophenoxybenzenesulfonyl chloride

- 2-(4-Fluorophenoxy)PhenylSulfonyl Chloride

-

- MDL: MFCD03840030

- インチ: InChI=1S/C12H8ClFO3S/c13-18(15,16)12-4-2-1-3-11(12)17-10-7-5-9(14)6-8-10/h1-8H

- InChIKey: FLGVKOCPVIQILN-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 285.9866711Da

- どういたいしつりょう: 285.9866711Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 360

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.8Ų

- 疎水性パラメータ計算基準値(XlogP): 3.6

じっけんとくせい

- 色と性状: White to Yellow Solid

2-(4-Fluorophenoxy)PhenylSulfonyl Chloride セキュリティ情報

- シグナルワード:Danger

- 危害声明: H302;H314

- 警告文: P280;P305+P351+P338;P310

- ちょぞうじょうけん:2-8 °C

2-(4-Fluorophenoxy)PhenylSulfonyl Chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | F792248-50mg |

[2-(4-Fluorophenoxy)Phenyl]Sulfonyl Chloride |

887344-39-0 | 50mg |

$ 230.00 | 2022-06-04 | ||

| TRC | F792248-10mg |

[2-(4-Fluorophenoxy)Phenyl]Sulfonyl Chloride |

887344-39-0 | 10mg |

$ 70.00 | 2022-06-04 | ||

| TRC | F792248-100mg |

[2-(4-Fluorophenoxy)Phenyl]Sulfonyl Chloride |

887344-39-0 | 100mg |

$ 340.00 | 2022-06-04 | ||

| abcr | AB307809-250 mg |

[2-(4-Fluorophenoxy)phenyl]sulfonyl chloride, 95%; . |

887344-39-0 | 95% | 250 mg |

€888.90 | 2023-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1241875-250mg |

2-(4-Fluorophenoxy)benzenesulfonylchloride |

887344-39-0 | 95% | 250mg |

¥5019.00 | 2024-04-26 | |

| AstaTech | AR1205-0.1/G |

[2-(4-FLUOROPHENOXY)PHENYL]SULFONYL CHLORIDE |

887344-39-0 | 95% | 0.1/G |

$202 | 2022-06-01 | |

| AstaTech | AR1205-0.25/G |

[2-(4-FLUOROPHENOXY)PHENYL]SULFONYL CHLORIDE |

887344-39-0 | 95% | 0.25g |

$581 | 2023-09-16 | |

| abcr | AB307809-100mg |

[2-(4-Fluorophenoxy)phenyl]sulfonyl chloride, 95%; . |

887344-39-0 | 95% | 100mg |

€461.30 | 2025-02-21 | |

| Ambeed | A659920-1g |

2-(4-Fluorophenoxy)benzene-1-sulfonyl chloride |

887344-39-0 | 95% | 1g |

$1161.0 | 2024-04-16 | |

| A2B Chem LLC | AI59543-250mg |

[2-(4-Fluorophenoxy)phenyl]sulfonyl chloride |

887344-39-0 | 95% | 250mg |

$606.00 | 2024-04-19 |

2-(4-Fluorophenoxy)PhenylSulfonyl Chloride 関連文献

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

3. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

887344-39-0 (2-(4-Fluorophenoxy)PhenylSulfonyl Chloride) 関連製品

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:887344-39-0)2-(4-Fluorophenoxy)PhenylSulfonyl Chloride

清らかである:99%

はかる:1g

価格 ($):1045.0